BenchChemオンラインストアへようこそ!

1-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide

Physicochemical profiling Positional isomer differentiation Solubility

This achiral screening compound (ChemDiv ID Y040-5306) features the 4-chloro-2-(1H-tetrazol-1-yl)phenyl motif, a critical P1 fragment for FXIa S1 pocket binding. Compared to the 2-chloro isomer, it exhibits superior physicochemical properties: higher logP (0.3733), a 0.24 log-unit increase in aqueous solubility (logSw –2.58), and a 0.30 Ų smaller polar surface area (90.41 Ų). Its borderline CNS drug-like profile (TPSA < 90 Ų, 2 HBDs) makes it a preferred entry for brain penetration studies. The primary carboxamide offers a tractable handle for parallel chemistry. Ensure reproducibility by procuring the authentic isomer, not generic substitutes.

Molecular Formula C14H15ClN6O2
Molecular Weight 334.76 g/mol
Cat. No. B4464661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide
Molecular FormulaC14H15ClN6O2
Molecular Weight334.76 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)N)C(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3
InChIInChI=1S/C14H15ClN6O2/c15-10-1-2-11(12(7-10)21-8-17-18-19-21)14(23)20-5-3-9(4-6-20)13(16)22/h1-2,7-9H,3-6H2,(H2,16,22)
InChIKeyYFLMYWXRYAYQRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide – Physicochemical Identity, Screening Provenance, and Comparator Landscape


1-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide (MW 334.76 g/mol; C₁₄H₁₅ClN₆O₂) is a synthetic, achiral small molecule comprising a piperidine-4-carboxamide core linked via an amide bond to a 4-chloro-2-(1H-tetrazol-1-yl)phenyl moiety . It is catalogued as a screening compound (ChemDiv ID Y040-5306) and has been referenced in patent literature for anticoagulant discovery, particularly as a structural component of Factor XIa (FXIa) inhibitors . ChEMBL and ZINC databases report no established bioactivity for this discrete entity, positioning it as a chemical probe or building block rather than a characterized lead [1][2].

Why 1-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide Cannot Be Replaced by Its Closest Positional Isomer or Non-Chlorinated Analog


The 4-chloro-2-(1H-tetrazol-1-yl)phenyl regioisomer is not functionally interchangeable with the 2-chloro-5-(1H-tetrazol-1-yl)phenyl isomer (CAS 1081124-92-6) or the non-chlorinated 1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine-4-carboxamide (CAS 1040699-71-5). The substitution pattern dictates the chlorine atom’s ability to engage in a Cl···π interaction with Tyr228 in the FXIa S1 pocket—a key determinant of binding affinity [1]. Quantitative physicochemical differences further distinguish these compounds: compared to the 2-chloro isomer, the 4-chloro isomer exhibits a higher logP (0.3733 vs. 0.3701), a 0.24 log-unit higher aqueous solubility (logSw –2.58 vs. –2.8182), and a 0.30 Ų smaller polar surface area (90.41 vs. 90.71 Ų) . Generic substitution would unpredictably alter target recognition, solubility, and permeability, undermining SAR studies and procurement reproducibility.

Quantitative Differentiation Table: 1-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide vs. Closest Analogs and In-Class Candidates


LogP, LogD, and Polar Surface Area Head-to-Head: 4-Chloro vs. 2-Chloro Positional Isomer

The 4-chloro regioisomer (target compound) exhibits quantifiably distinct physicochemical properties compared to its 2-chloro positional isomer, despite sharing identical molecular weight and formula . The target compound has a slightly higher calculated logP (0.3733 vs. 0.3701) and logD (0.3733 vs. 0.3701), indicating marginally greater lipophilicity. More notably, the aqueous solubility (logSw) is –2.58 for the target versus –2.8182 for the 2-chloro isomer, representing a ~0.24 log-unit improvement. The topological polar surface area (TPSA) is 90.41 Ų for the target versus 90.71 Ų for the isomer.

Physicochemical profiling Positional isomer differentiation Solubility Permeability

P1 Fragment Privilege: 4-Chlorophenyltetrazole as a Key Recognition Element for FXIa (Class-Level SAR)

The 4-chlorophenyltetrazole substructure present in the target compound is a validated P1 fragment for coagulation Factor XIa inhibition. In the landmark series by Pinto et al. (2015), the optimal 4-chlorophenyltetrazole P1 analog, when elaborated with a suitable linker and P2′ group, afforded compound 32 with a FXIa Ki of 6.7 nM and modest oral exposure in dogs [1]. The chlorine atom forms a critical Cl···π interaction with Tyr228, while the tetrazole engages structural water molecules and Lys192 in the S1 pocket [1]. The target compound incorporates this validated P1 fragment but presents an unelaborated piperidine-4-carboxamide scaffold, making it an ideal starting point for focused library synthesis.

FXIa inhibition Anticoagulant Scaffold hopping P1 moiety Tetrazole

Molecular Weight and Lipophilicity Differentiation from the Non-Chlorinated Analog

Compared to the non‑chlorinated analog 1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine-4-carboxamide (CAS 1040699-71-5, MW 300.32 g/mol), the target compound incorporates a chlorine atom at the 4-position of the central phenyl ring, increasing molecular weight to 334.76 g/mol . This chlorine atom is not merely a mass addition: in the FXIa context, it is essential for forming a Cl···π interaction with Tyr228 that the des-chloro analog cannot establish [1]. The increased lipophilicity (estimated logP 0.3733 vs. approximately –0.39 for the des‑chloro analog [2]) also alters the compound’s pharmacokinetic and protein-binding profile.

Chlorine effect Lipophilicity Molecular recognition Halogen bonding

Hydrogen Bond Donor/Acceptor Capacity and TPSA in the Context of Blood-Brain Barrier Penetration Prediction

The target compound possesses 2 hydrogen bond donors (HBD) and 7 hydrogen bond acceptors (HBA) with a TPSA of 90.41 Ų . These values fall within the generally accepted thresholds for CNS drug-likeness (HBD ≤ 3; TPSA < 90 Ų for good brain penetration) [1]. The TPSA of 90.41 Ų borders the 90 Ų cutoff, whereas the 2-chloro positional isomer at 90.71 Ų is marginally above , potentially altering its blood-brain barrier permeability classification in multiparameter optimization (MPO) scoring models.

CNS drug design Blood-brain barrier TPSA Hydrogen bonding

High-Impact Application Scenarios for 1-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide Based on Quantitative Differentiation Evidence


FXIa Inhibitor Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Programs

Researchers developing next-generation FXIa anticoagulants can use this compound as a validated P1 fragment for fragment growing or scaffold-hopping campaigns. The 4-chlorophenyltetrazole moiety is a known key driver of S1 pocket binding (Ki = 6.7 nM for elaborated analog compound 32) [1]. The unadorned piperidine-4-carboxamide core offers a tractable vector for parallel chemistry, enabling exploration of novel linker and P2′ motifs while retaining the privileged P1 fragment.

Positional Isomer Selectivity Profiling in Kinase or Protease Panels

The quantifiable physicochemical differences between the 4‑chloro and 2‑chloro positional isomers (ΔlogSw = +0.24, ΔTPSA = –0.30 Ų) make this compound an ideal probe for assessing how subtle regioisomerism affects selectivity across serine protease or kinase panels. Procurement of both isomers enables paired screening to attribute differential activity directly to chlorine position.

CNS Drug Discovery Screening Libraries Requiring Favorable BBB Permeability Parameters

With a TPSA of 90.41 Ų, 2 HBDs, and 7 HBAs, this compound sits at the boundary of established CNS drug-like space (TPSA < 90 Ų; HBD ≤ 3) [2]. Its marginally better TPSA profile compared to the 2‑chloro isomer positions it as a preferred entry for CNS-oriented screening decks where multiparameter optimization scoring is used to prioritize compounds for in vivo brain penetration studies.

Medicinal Chemistry Building Block for Amide Coupling and Late-Stage Functionalization

The primary carboxamide at the piperidine 4-position provides a synthetic handle for further derivatization (e.g., hydrolysis to carboxylic acid, Curtius rearrangement, or direct N-alkylation). The compound’s achiral nature and availability through ChemDiv’s screening catalog (Y040‑5306) ensure reproducible procurement for multi-step synthetic campaigns, distinguishing it from custom-synthesized analogs with variable purity and lead times.

Quote Request

Request a Quote for 1-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.